(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been explored in various studies. The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The crystal structure of similar compounds has been solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .
Chemical Reactions Analysis
The TP heterocycle has found numerous applications in medicinal chemistry. Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Scientific Research Applications
Synthesis and Characterization
Compounds related to the specified chemical structure have been synthesized through various methods, demonstrating the versatility and interest in this class of compounds for their unique properties. For instance, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, induced by C=N bond reduction, highlights a method of preparing triazolopyrimidines with potential research applications in materials science or as intermediates for further chemical synthesis (Lashmanova et al., 2019). Similarly, studies on the azaindolizine compounds and alkyl rearrangement of 5-Methyl-7-alkoxy-s-triazolo [1,5-a] pyrimidines provide insights into the structural dynamics and potential reactivity of these compounds, useful for developing new materials or pharmaceuticals (Makisumi & Kanō, 1963).
Antimicrobial and Anti-inflammatory Properties
Research has explored the antimicrobial and anti-inflammatory properties of triazolopyrimidines and related structures. For example, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate were screened for their antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Molecular Docking and Biological Activity
Further applications include the use of these compounds in biological research, where their interactions with proteins or enzymes can be studied through molecular docking analyses. This approach helps in understanding the bioactive conformation and potential therapeutic applications of these compounds. An example includes the spectral, DFT/B3LYP, and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, which were carried out to evaluate its potential as a cancer treatment inhibitor, showcasing the compound's relevance in medicinal chemistry and drug design (Sert et al., 2020).
Herbicidal Activity
Another notable application is in the development of herbicides, where substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential utility in agricultural sciences (Moran, 2003).
Future Directions
The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This suggests that there may be future research opportunities in exploring different substituents and applications for this scaffold.
properties
IUPAC Name |
N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWQEQUDKBSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)/N=C/NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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